molecular formula C15H23NO3 B8815983 10-Benzyl-1,4,7-trioxa-10-azacyclododecane

10-Benzyl-1,4,7-trioxa-10-azacyclododecane

Cat. No. B8815983
M. Wt: 265.35 g/mol
InChI Key: JPSAXKRUQAICFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04659815

Procedure details

A quantity of the 1-benzyl-1-aza-4,7,10-trioxacyclododecane compound (3) prepared in Example 3 (45.1 g, 0.17 mol), ethanol (7 g), and 10% palladium on carbon (0.5 g) were shaken in hydrogen atmosphere at more than 50 psi (1 psi=6.9×103 Pa=0.07 kg cm-2). Hydrogen gas was recharged several times into the reaction chamber to keep the pressure elevated. Shaking was continued until the pressure lowering stopped (4 days). After the palladium carbon was filtered, the solvent was evaporated. The pure compound (4) was sublimed from the residue with gentle heating using a water bath (75°-77° C.; crude material melted at this temperature). The sublimate was white needles and was hygroscopic. Yield 60%; 1HNMR (D2O): δ 2.53-2.70 (t, 4H, N--CH2), 3.5-3.75 (m, 12H, O--CH2), no signal at 7.1 (Ar--H of benzyl group, possible contaminant).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)C>[Pd].[H][H]>[NH:8]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCCOCCOCC1
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCCOCCOCC1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
Shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(4 days)
Duration
4 d
FILTRATION
Type
FILTRATION
Details
After the palladium carbon was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating
CUSTOM
Type
CUSTOM
Details
75°-77° C.

Outcomes

Product
Name
Type
Smiles
N1CCOCCOCCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.